molecular formula C5H8O2 B13151044 (S)-3,6-Dihydro-2H-pyran-3-OL

(S)-3,6-Dihydro-2H-pyran-3-OL

Cat. No.: B13151044
M. Wt: 100.12 g/mol
InChI Key: IHVWAXHWELFEAT-YFKPBYRVSA-N
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Description

(S)-3,6-Dihydro-2H-pyran-3-OL is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered rings containing one oxygen atom and five carbon atoms. The this compound compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which indicates the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,6-Dihydro-2H-pyran-3-OL can be achieved through various synthetic routes. One common method involves the reduction of 3,6-dihydro-2H-pyran-3-one using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the reduction of the corresponding pyranone. The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-Dihydro-2H-pyran-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyranone.

    Reduction: Further reduction can lead to the formation of tetrahydropyran derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,6-Dihydro-2H-pyran-3-one.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3,6-Dihydro-2H-pyran-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3,6-Dihydro-2H-pyran-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-pyran-3-one: The oxidized form of (S)-3,6-Dihydro-2H-pyran-3-OL.

    Tetrahydropyran: The fully reduced form of the pyran ring.

    2H-Pyran: The parent compound without the hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of the hydroxyl group also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(3S)-3,6-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m0/s1

InChI Key

IHVWAXHWELFEAT-YFKPBYRVSA-N

Isomeric SMILES

C1C=C[C@@H](CO1)O

Canonical SMILES

C1C=CC(CO1)O

Origin of Product

United States

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